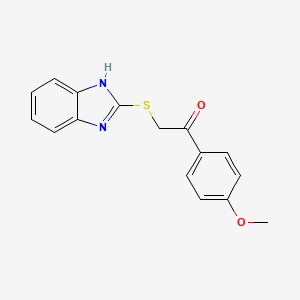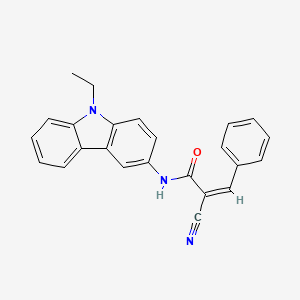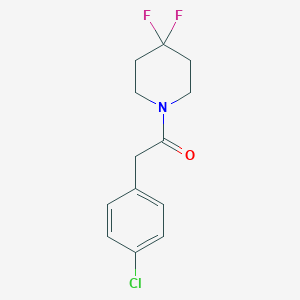![molecular formula C14H15FN2O4 B2631258 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid CAS No. 2248346-71-4](/img/structure/B2631258.png)
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid, also known as FIPI, is a potent and selective inhibitor of phospholipase D (PLD). PLD is an essential enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid exerts its pharmacological effects by inhibiting the activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which plays a crucial role in various cellular processes. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid binds to the catalytic site of PLD, preventing the hydrolysis of phosphatidylcholine and the subsequent production of phosphatidic acid. This leads to a decrease in PLD activity, which in turn affects various cellular processes that are dependent on phosphatidic acid.
Biochemical and Physiological Effects:
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid inhibits cell proliferation, migration, and invasion by suppressing PLD activity. In immune cells, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid inhibits the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurons, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid protects against oxidative stress and improves cognitive function by modulating PLD activity.
Avantages Et Limitations Des Expériences En Laboratoire
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has several advantages for lab experiments, including its potency, selectivity, and ease of use. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is a potent and selective inhibitor of PLD, making it an ideal tool for studying the role of PLD in various cellular processes. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is also easy to use, as it can be added directly to cell culture media or injected into animals. However, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has some limitations, including its short half-life and potential off-target effects. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has a short half-life in vivo, which may limit its efficacy in certain experimental settings. Additionally, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid may have off-target effects on other enzymes or signaling pathways, which may complicate the interpretation of experimental results.
Orientations Futures
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has significant potential for future research and development. One potential direction is the development of more potent and selective PLD inhibitors based on the structure of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid. Another direction is the investigation of the role of PLD in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the use of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid in combination with other therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the future directions of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid research are vast and promising, with significant potential for the development of novel therapeutics.
Méthodes De Synthèse
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is synthesized using a multi-step process that involves the reaction of 6-fluoroindole-3-carboxylic acid with tert-butyl N-(2-bromoethyl)carbamate in the presence of N,N-diisopropylethylamine (DIPEA) and 1,2-dichloroethane. The resulting intermediate is then reacted with isobutyl chloroformate and DIPEA to yield the final product, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid. The synthesis method of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is relatively simple and efficient, making it a viable option for large-scale production.
Applications De Recherche Scientifique
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been shown to inhibit tumor growth and metastasis by suppressing the activity of PLD, which is upregulated in many cancer types. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been shown to protect against neuronal damage and improve cognitive function by modulating the activity of PLD.
Propriétés
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-14(2,3)21-13(20)17-11-10(12(18)19)8-5-4-7(15)6-9(8)16-11/h4-6,16H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTYXEDECPQIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(N1)C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)

![3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631186.png)


![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)
![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)

